molecular formula C10H7ClS2 B164478 2-[(4-Chlorophenyl)thio]thiophene CAS No. 139120-68-6

2-[(4-Chlorophenyl)thio]thiophene

Cat. No.: B164478
CAS No.: 139120-68-6
M. Wt: 226.7 g/mol
InChI Key: PIAUZDSRZBRMNM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 4-chlorophenylthio group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)thio]thiophene typically involves the reaction of 4-chlorothiophenol with thiophene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)thio]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the 4-chlorophenylthio group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound without the 4-chlorophenylthio group.

    2-Phenylthiophene: Similar structure but with a phenyl group instead of a 4-chlorophenylthio group.

    2-(4-Methylphenyl)thiophene: Contains a 4-methylphenyl group instead of a 4-chlorophenylthio group.

Uniqueness

2-[(4-Chlorophenyl)thio]thiophene is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClS2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAUZDSRZBRMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381224
Record name 2-[(4-chlorophenyl)thio]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139120-68-6
Record name 2-[(4-chlorophenyl)thio]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccinimide (10.78 g) in dry toluene (45 ml) was added dropwise, a solution of 4-chlorothiophenol (9.84 g) in dry toluene (35 ml) at room temperature. After 1 hour, the suspension was filtered, the filter pad washed with toluene (100 ml) and the filtrate evaporated under reduced pressure to give an orange oil. The oil was dissolved in dry tetrahydrofuran (40 ml) and added dropwise to a solution of 2-thienyllithium (prepared by the addition of n-butyllithium (27.2 ml, 2.5M) to thiophene (5.72 g) in dry tetrahydrofuran (60 ml) at -15° C. under nitrogen and stirred for 2 hours) at -15° C. under nitrogen. The solution was stirred for 1 hour, allowed to warm to room temperature and stirred overnight. The reaction mixture was poured onto ice, extracted with ether (3×100 ml), dried over MgSO4 and evaporated under reduced pressure to give a brown oil. The oil was flash chromatographed on a Sorbsil C 60-40/60H column using petroleum ether (40°-60° C.) to give a colourless oil.
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.2 mL
Type
reactant
Reaction Step Four
Quantity
5.72 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

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